

A Technical Guide to 3-Chloro-4-propoxybenzaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Chloro-4-propoxybenzaldehyde

Cat. No.: B1275944

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic protocols, and key applications of **3-Chloro-4-propoxybenzaldehyde** (CAS No: 99070-71-0). This versatile aromatic aldehyde is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and materials.

Core Chemical Properties and Identifiers

3-Chloro-4-propoxybenzaldehyde is a substituted benzaldehyde featuring a chloro group at position 3 and a propoxy group at position 4 of the benzene ring. These substitutions enhance the compound's reactivity, making it a crucial building block for complex molecular architectures.^[1]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **3-Chloro-4-propoxybenzaldehyde**. While specific experimental data for some properties like melting and boiling points are not readily available in the cited literature, data for analogous compounds are provided for reference.

Table 1: Chemical Identifiers and General Properties

Property	Value	Reference
IUPAC Name	3-Chloro-4-propoxybenzaldehyde	[2]
CAS Number	99070-71-0	[1]
Molecular Formula	C ₁₀ H ₁₁ ClO ₂	[1]
Molecular Weight	198.6 g/mol	[1]
Appearance	White solid	[1]
Purity	≥ 95% (by NMR)	[1]
Storage	Store at 0-8 °C	[1]
PubChem ID	4772821	[1]
MDL Number	MFCD06246436	[1]

Table 2: Physical Properties (with reference data for analogous compounds)

Property	3-Chloro-4-propoxybenzaldehyde	4-Propoxybenzaldehyde (Analogue)	3-Chlorobenzaldehyde (Analogue)
Melting Point	Data not available	N/A (liquid at RT)	9-12 °C
Boiling Point	Data not available	129-130 °C / 10 mmHg	213-214 °C
Density	Data not available	1.039 g/mL at 25 °C	1.241 g/mL at 25 °C
Solubility	Data not available	Soluble in organic solvents	Soluble in organic solvents

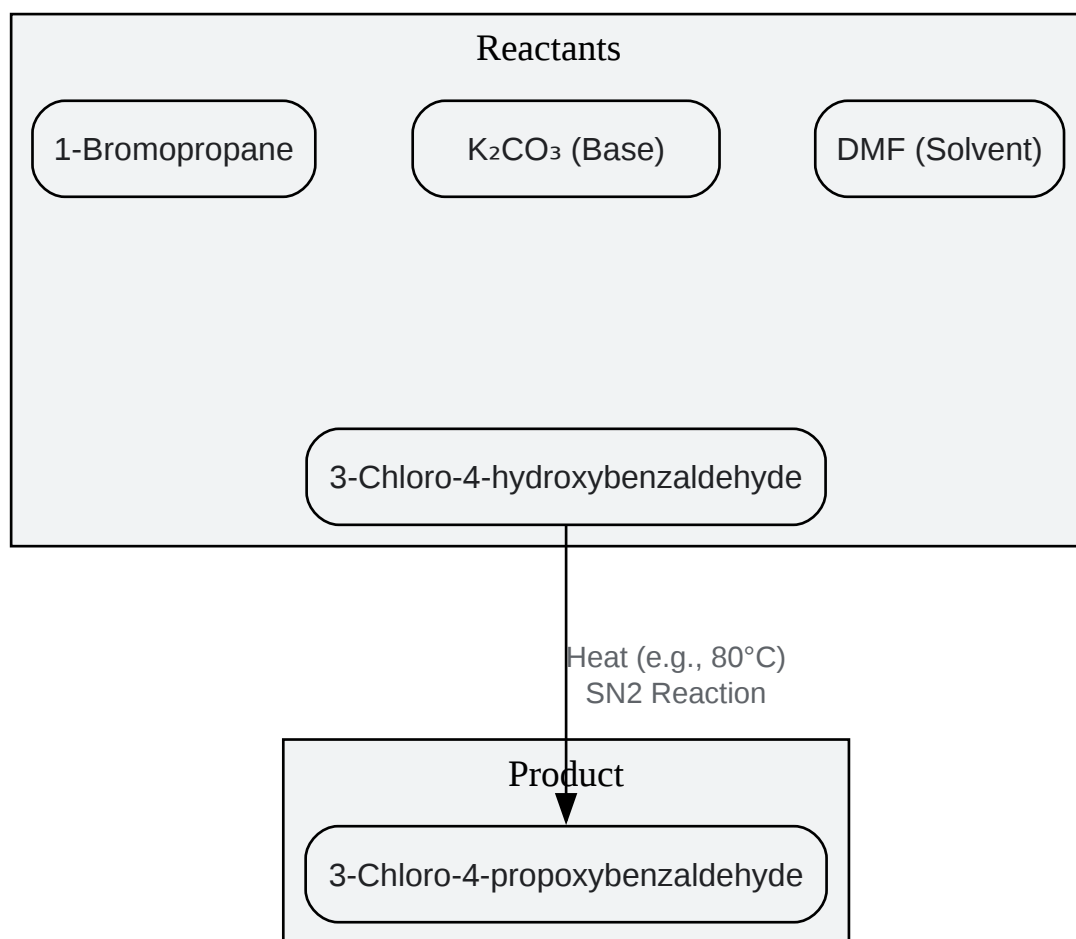
Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of **3-Chloro-4-propoxybenzaldehyde** is the Williamson ether synthesis. This reaction involves the

nucleophilic substitution of an alkyl halide by a phenoxide ion, generated in situ from the corresponding phenol.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis proceeds by reacting 3-chloro-4-hydroxybenzaldehyde with a propyl halide (e.g., 1-bromopropane) in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).



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Caption: Williamson ether synthesis of **3-Chloro-4-propoxybenzaldehyde**.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 4-(hexyloxy)benzaldehyde.[3] Researchers should perform a risk assessment prior to conducting this procedure.

Materials:

- 3-Chloro-4-hydroxybenzaldehyde
- Potassium carbonate (K_2CO_3), finely pulverized
- 1-Bromopropane
- Anhydrous N,N-dimethylformamide (DMF)
- Diethyl ether
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, and rotary evaporator.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
- **Addition of Alkyl Halide:** Stir the mixture at room temperature for 15 minutes. Add 1-bromopropane (1.1 eq) dropwise to the suspension.
- **Reaction:** Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and transfer it to a separatory funnel.

- **Extraction:** Extract the aqueous layer with diethyl ether (3 times). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water (2 times) and then with brine (1 time).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[\[4\]](#)[\[5\]](#)

Reactivity and Applications

The unique substitution pattern of **3-Chloro-4-propoxybenzaldehyde** provides multiple reaction sites, making it a highly versatile intermediate.

- **Aldehyde Group:** The aldehyde functional group can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel or aldol condensations).[\[6\]](#)
- **Aromatic Ring:** The electron-donating propoxy group and the electron-withdrawing chloro and aldehyde groups activate the ring for various electrophilic and nucleophilic aromatic substitution reactions.
- **Chloro Group:** The chloro substituent can be replaced via nucleophilic substitution, allowing for the introduction of other functional groups.[\[6\]](#)

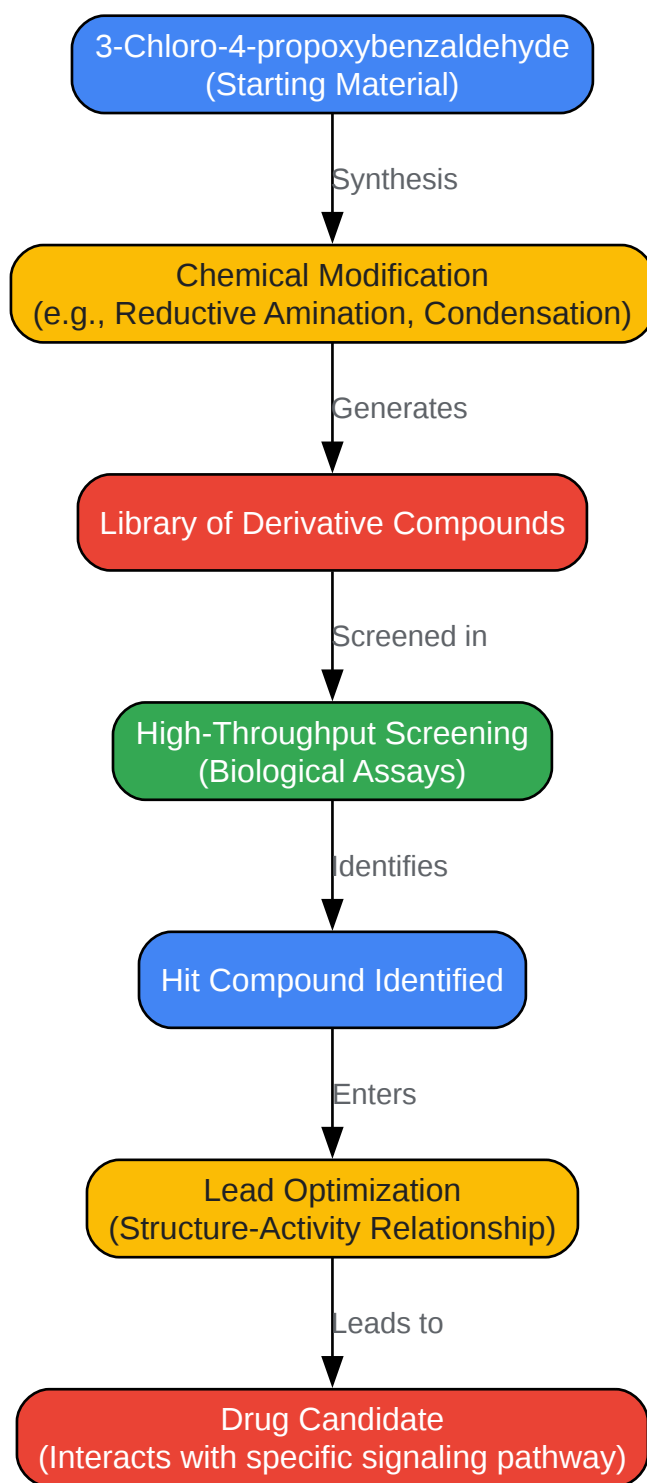
These reactive properties make it a key building block in several industries:

- **Pharmaceuticals:** It serves as a precursor for the synthesis of complex molecules with potential biological activity.[\[1\]](#)[\[6\]](#)
- **Agrochemicals:** Used in the development of new pesticides and herbicides.[\[1\]](#)

- Flavors and Fragrances: Its aromatic nature makes it valuable in formulating unique scents and flavors.^[1]
- Material Science: Employed as an additive to improve the thermal and mechanical properties of polymers.^[1]

Role in Drug Discovery Logical Workflow

While specific signaling pathways for **3-Chloro-4-propoxybenzaldehyde** itself are not documented, its importance lies in its role as a scaffold for creating more complex, biologically active molecules. The following diagram illustrates a typical workflow in a drug discovery context.



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Caption: Role of **3-Chloro-4-propoxybenzaldehyde** in a drug discovery pipeline.

This workflow demonstrates how the initial scaffold is chemically modified to generate a library of diverse compounds. These derivatives are then screened for biological activity, and promising "hits" are further optimized to develop potent and selective drug candidates that can modulate specific biological targets and signaling pathways.

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- To cite this document: BenchChem. [A Technical Guide to 3-Chloro-4-propoxybenzaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275944#3-chloro-4-propoxybenzaldehyde-chemical-properties]

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